4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, an imidazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Imidazole Ring: The imidazole ring is often introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Incorporation of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrazines and appropriate nucleophiles.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrazine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or antiviral agent due to the presence of multiple nitrogen-containing heterocycles, which are known to interact with biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its structure suggests it could be a candidate for drug development targeting enzymes or receptors involved in disease processes.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings can facilitate binding to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the pyrazine ring, which can confer distinct electronic and steric properties. This uniqueness can translate into different biological activities and reactivity profiles, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-11(22-19-18-9)13(21)17-5-7-20-6-4-16-12(20)10-8-14-2-3-15-10/h2-4,6,8H,5,7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIMHSDFQYPBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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